Spiro[3H-indole-3,3'-pyrrolidine]-5'-carboxamide, 6-chloro-4'-(3-chloro-2-fluorophenyl)-2'-(2,2-dimethylpropyl)-1,2-dihydro-N-(trans-4-hydroxycyclohexyl)-1'-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]-2-oxo-, (2'R,3S,4'S,5'R)-
Description
The compound Spiro[3H-indole-3,3'-pyrrolidine]-5'-carboxamide, 6-chloro-4'-(3-chloro-2-fluorophenyl)-2'-(2,2-dimethylpropyl)-1,2-dihydro-N-(trans-4-hydroxycyclohexyl)-1'-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]-2-oxo-, (2'R,3S,4'S,5'R)- (CAS 1303607-07-9, synonym: MI-773 or SAR405838) is a spirocyclic indole-pyrrolidine carboxamide derivative with potent MDM2-p53 interaction inhibitory activity . Its molecular formula is C29H34Cl2FN3O3 (MW: 562.50), featuring a complex stereochemistry (2'R,3S,4'S,5'R) and multiple functional groups critical for binding to the MDM2 protein:
- 6-Chloroindole: Enhances hydrophobic interactions.
- 3-Chloro-2-fluorophenyl group: Optimizes π-π stacking and halogen bonding.
- 2,2-Dimethylpropyl (neopentyl): Increases lipophilicity and stability.
- trans-4-Hydroxycyclohexyl: Improves solubility and pharmacokinetics.
- (1R,2S)-2-Hydroxy-1,2-diphenylethyl: Stabilizes the bioactive conformation via hydrogen bonding .
MI-773 is synthesized via multi-step routes involving isocyanide-based multicomponent reactions and stereoselective functionalization, confirmed by LCMS, NMR, and HPLC (>98% purity) .
Properties
IUPAC Name |
(2'R,3S,3'S,5'R)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-N-(4-hydroxycyclohexyl)-1'-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H46Cl2FN3O4/c1-42(2,3)24-34-43(31-22-17-27(44)23-33(31)48-41(43)53)35(30-15-10-16-32(45)36(30)46)38(40(52)47-28-18-20-29(50)21-19-28)49(34)37(25-11-6-4-7-12-25)39(51)26-13-8-5-9-14-26/h4-17,22-23,28-29,34-35,37-39,50-51H,18-21,24H2,1-3H3,(H,47,52)(H,48,53)/t28?,29?,34-,35+,37-,38-,39+,43+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDLCHAGVUSJTL-ZNOBKSOISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1C2(C(C(N1C(C3=CC=CC=C3)C(C4=CC=CC=C4)O)C(=O)NC5CCC(CC5)O)C6=C(C(=CC=C6)Cl)F)C7=C(C=C(C=C7)Cl)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C[C@@H]1[C@]2([C@H]([C@@H](N1[C@H](C3=CC=CC=C3)[C@H](C4=CC=CC=C4)O)C(=O)NC5CCC(CC5)O)C6=C(C(=CC=C6)Cl)F)C7=C(C=C(C=C7)Cl)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H46Cl2FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
758.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
Spiro[3H-indole-3,3'-pyrrolidine]-5'-carboxamide, specifically the compound characterized as 6-chloro-4'-(3-chloro-2-fluorophenyl)-2'-(2,2-dimethylpropyl)-1,2-dihydro-N-(trans-4-hydroxycyclohexyl)-1'-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]-2-oxo-, (2'R,3S,4'S,5'R)-, has garnered attention in medicinal chemistry due to its potential as an inhibitor of the MDM2-p53 interaction. This interaction plays a crucial role in cancer biology as MDM2 negatively regulates the tumor suppressor protein p53. The following sections detail the biological activities of this compound based on recent research findings.
The primary mechanism of action for spiro[3H-indole-3,3'-pyrrolidine] derivatives involves their ability to inhibit the MDM2 protein. MDM2 functions by binding to p53 and promoting its degradation, thus inhibiting its tumor-suppressive functions. By disrupting this interaction, compounds like spiro[3H-indole-3,3'-pyrrolidine] can restore p53 activity, leading to increased apoptosis in cancer cells.
Key Points:
- MDM2 Inhibition : Compounds target the MDM2 protein to enhance p53 activity.
- Apoptosis Induction : Increased levels of active p53 lead to programmed cell death in tumor cells.
Antiproliferative Properties
Research has shown that spiro[3H-indole-3,3'-pyrrolidine] compounds exhibit significant antiproliferative effects against various human cancer cell lines. For instance:
- Cell Lines Tested : MCF7 (breast cancer), HCT116 (colon cancer), A431 (skin cancer), and PaCa2 (pancreatic cancer).
- IC50 Values : Many synthesized analogs demonstrated promising IC50 values in the low micromolar range against these cell lines, indicating their potential as effective anticancer agents .
Case Studies
- In Vivo Efficacy : In a study using SJSA-1 xenograft models, a derivative of spiro[3H-indole-3,3'-pyrrolidine] displayed significant tumor regression when administered as a single dose. This highlights the compound's potential for clinical application .
- Combination Therapy : The compound was also evaluated in combination with doxorubicin, showing enhanced efficacy by reducing the IC50 of doxorubicin significantly when administered prior to it .
Table 1: Summary of Antiproliferative Activity
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | MCF7 | 15.4 | Significant growth inhibition observed |
| Compound B | HCT116 | 12.8 | Induced apoptosis at specific concentrations |
| Compound C | A431 | 20.5 | Effective in combination with doxorubicin |
| Compound D | PaCa2 | 18.6 | Exhibited selective toxicity towards cancer cells |
Structure-Activity Relationship (SAR)
The biological activity of spiro[3H-indole-3,3'-pyrrolidine] derivatives is influenced by various structural modifications:
- Chlorine Substituents : The presence of chlorine atoms enhances binding affinity to MDM2.
- Alkyl Chains : Variations in alkyl substituents can modulate solubility and bioavailability.
These modifications are critical for optimizing the pharmacological properties of these compounds .
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its role as an inhibitor of the MDM2-p53 interaction, a critical pathway in cancer biology. MDM2 is known to inhibit the tumor suppressor p53, which plays a vital role in regulating the cell cycle and preventing tumor formation. By blocking this interaction, spiro[3H-indole-3,3'-pyrrolidine]-5'-carboxamide can potentially restore p53 function, leading to increased apoptosis in cancer cells.
- Case Study : A study reported the synthesis of spiro[indole-3,2′-pyrrolidin]-2(1H)-one derivatives that showed enhanced binding affinity to MDM2 compared to previously known inhibitors. These compounds demonstrated significant antiproliferative effects against various human cancer cell lines, including osteosarcoma and pancreatic cancer models .
Structure-Activity Relationship (SAR) Studies
Research into the structure-activity relationships of spiro[3H-indole-3,3'-pyrrolidine]-5'-carboxamide derivatives has revealed critical insights into how modifications affect their biological activity. For instance, the introduction of different substituents on the indole and pyrrolidine rings can significantly alter their potency as MDM2 inhibitors.
- Data Table :
Compound Variant IC50 (µM) Target Cell Line Original Compound 16.91 SJSA-1 (osteosarcoma) Modified Variant A 8.83 PaCa-2 (pancreatic) Modified Variant B 9.04 MCF7 (breast cancer)
This table illustrates how specific modifications can enhance the effectiveness of these compounds against different cancer types .
Mechanistic Insights
The mechanism by which spiro[3H-indole-3,3'-pyrrolidine]-5'-carboxamide exerts its effects involves complex interactions at the molecular level. Studies utilizing computational methods have provided insights into how these compounds engage with target proteins.
- Computational Studies : Molecular docking studies have shown that these compounds can effectively fit into the hydrophobic clefts of MDM2, forming critical hydrogen bonds that stabilize their binding . This understanding aids in designing more potent derivatives with improved selectivity and reduced off-target effects.
Broader Therapeutic Potential
Beyond oncology, spiro[3H-indole-3,3'-pyrrolidine]-5'-carboxamide has been explored for other therapeutic applications. Some studies suggest potential antiviral properties against SARS-CoV-2, indicating a broader spectrum of biological activity.
Comparison with Similar Compounds
Structural Analogs Targeting MDM2-p53
Table 1: Key MDM2 Inhibitors with Spiro-Indole-Pyrrolidine Scaffolds
Key Observations:
- Substituent Impact : The trans-4-hydroxycyclohexyl in MI-773 enhances solubility compared to the cyclopentyl group in Compound 6, while maintaining similar binding affinity .
- Stereochemistry : The (2'R,3S,4'S,5'R) configuration in MI-773 is critical for fitting into the MDM2 hydrophobic cleft, as altering stereochemistry (e.g., 2'S in TRC-C432170) reduces potency .
- ADME Properties : MI-773 complies with Lipinski’s rules (LogP ~3.2, TPSA ~90 Ų), outperforming analogs with nitro groups (e.g., ’s 4h: LogP 2.8, TPSA 110 Ų) in membrane permeability .
Spiro-Indole Derivatives in Drug Discovery
Table 2: General Spiro-Indole-Pyrrolidine Derivatives
Key Insights:
- Functionality vs. Activity : Electron-withdrawing groups (e.g., Cl, F) in MI-773 improve MDM2 binding, while ester/carboxylate groups (e.g., ) reduce cell permeability .
- Spiro Complexity : Multi-spiro systems (e.g., ’s dispiro derivatives) show enhanced target selectivity but face synthetic challenges .
Q & A
Q. What are the recommended synthetic routes and analytical techniques for preparing and characterizing spiro[indole-pyrrolidine] derivatives?
Methodological Answer: Spiro[indole-pyrrolidine] derivatives are synthesized via multicomponent reactions (MCRs) involving isocyanides, amines, and carbonyl compounds. For example, substituted spiropyrrolizidine oxindoles are synthesized through cycloaddition reactions under mild conditions (40–60°C, 12–24 hours) using ethanol as a solvent . Post-synthesis, purity is confirmed via:
Q. How can researchers resolve structural ambiguities in spiro[indole-pyrrolidine] derivatives with complex stereochemistry?
Methodological Answer: Advanced NMR techniques and X-ray crystallography are critical:
- 2D NMR (COSY, NOESY) : Identifies spatial proximity of protons. For example, NOESY correlations between the 2,2-dimethylpropyl group and the indole ring confirm their cis configuration .
- X-ray Crystallography : Resolves absolute configurations. A study on similar spiro compounds revealed a distorted chair conformation for the pyrrolidine ring, stabilized by intramolecular hydrogen bonds (e.g., O–H···O=C interactions) .
Advanced Research Questions
Q. What computational strategies are effective for predicting the reactivity and regioselectivity of spiro[indole-pyrrolidine] derivatives?
Methodological Answer: Quantum mechanical calculations and machine learning (ML) enhance reaction design:
- Reaction Path Search : Density Functional Theory (DFT) at the B3LYP/6-31G* level identifies transition states and intermediates. For example, DFT predicts a 15.2 kcal/mol activation barrier for the spirocyclization step .
- ML-Driven Optimization : Neural networks trained on reaction databases (e.g., USPTO) prioritize substituent combinations. A recent study achieved 89% accuracy in predicting yields for spiro compounds with halogenated aryl groups .
Q. How can experimentalists optimize reaction conditions for spiro[indole-pyrrolidine] derivatives with conflicting literature data?
Methodological Answer: Systematic Design of Experiments (DoE) and high-throughput screening mitigate contradictions:
- DoE Parameters : Temperature (40–80°C), solvent polarity (ethanol vs. DMF), and catalyst loading (5–20 mol% Pd(OAc)₂) are optimized using response surface methodology .
- High-Throughput Screening : Parallel synthesis in microreactors identifies optimal conditions. For instance, a 72% yield improvement was achieved for 6-chloro derivatives using 1,4-dioxane at 60°C .
Q. How should researchers address discrepancies between calculated and experimental elemental analysis data?
Methodological Answer: Discrepancies often arise from hygroscopicity or incomplete purification:
-
Elemental Analysis Calibration :
Element Calculated (%) Experimental (%) C 68.12 67.89 H 6.11 6.35 N 5.54 5.41 Minor deviations (<0.3%) suggest trace solvent retention. Re-crystallization from anhydrous acetone reduces errors . -
Thermogravimetric Analysis (TGA) : Confirms solvent-free samples by detecting mass loss below 100°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
